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molecular formula C11H10N4S B8560595 5-(1H-indol-5-yl)-N-methyl-1,3,4-thiadiazol-2-amine

5-(1H-indol-5-yl)-N-methyl-1,3,4-thiadiazol-2-amine

Cat. No. B8560595
M. Wt: 230.29 g/mol
InChI Key: YTJDPLVTFYNGLH-UHFFFAOYSA-N
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Patent
US09321756B2

Procedure details

To a solution of 5-(1H-indol-5-yl)-N-methyl-1,3,4-thiadiazol-2-amine (0.5 g, 2.17 mmol) in DMF (5 mL) was added KOH (0.135 g, 2.39 mmol) followed by I2 (0.6 g, 2.39 mmol). The mixture was stirred at RT for 2 h and 10% aq sodium bisulphite (2.5 mL) solution was added. The resulting precipitate was filtered and washed with H2O, dried to give 5-(3-iodo-1H-indol-5-yl)-N-methyl-1,3,4-thiadiazol-2-amine (0.3 g, 39%). MS (ESI, pos. ion) m/z: 357 (M+1); 1HNMR (DMSO-d6, 300 MHz): δ ppm 2.9 (s, 3H), 7.7 (m, 4H), 11.8 (s, 1H).
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
0.135 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0.6 g
Type
reactant
Reaction Step Two
Quantity
2.5 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH:1]1[C:9]2[C:4](=[CH:5][C:6]([C:10]3[S:14][C:13]([NH:15][CH3:16])=[N:12][N:11]=3)=[CH:7][CH:8]=2)[CH:3]=[CH:2]1.[OH-].[K+].[I:19]I.S(=O)(O)[O-].[Na+]>CN(C=O)C>[I:19][C:3]1[C:4]2[C:9](=[CH:8][CH:7]=[C:6]([C:10]3[S:14][C:13]([NH:15][CH3:16])=[N:12][N:11]=3)[CH:5]=2)[NH:1][CH:2]=1 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
N1C=CC2=CC(=CC=C12)C1=NN=C(S1)NC
Name
Quantity
0.135 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
5 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0.6 g
Type
reactant
Smiles
II
Step Three
Name
Quantity
2.5 mL
Type
reactant
Smiles
S([O-])(O)=O.[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at RT for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The resulting precipitate was filtered
WASH
Type
WASH
Details
washed with H2O
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
IC1=CNC2=CC=C(C=C12)C1=NN=C(S1)NC
Measurements
Type Value Analysis
AMOUNT: MASS 0.3 g
YIELD: PERCENTYIELD 39%
YIELD: CALCULATEDPERCENTYIELD 38.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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